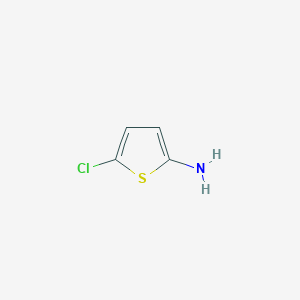

5-Chlorothiophen-2-amine

Descripción

5-Chlorothiophen-2-amine (IUPAC name: (5-chlorothiophen-2-yl)methylamine; CAS 70696-37-6) is a chlorinated heterocyclic amine with the molecular formula C₆H₈ClNS and a molecular weight of 161.65 g/mol . It is a liquid at room temperature with a boiling point of 199°C at 760 mmHg and is primarily used as a laboratory chemical for scientific research and development .

Key safety precautions include avoiding skin/eye contact, inhalation, and electrostatic discharge . Personal protective equipment (PPE) such as gloves, goggles, and flame-retardant clothing is mandated during handling .

Propiedades

IUPAC Name |

5-chlorothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHBMNCFKJKQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80490501 | |

| Record name | 5-Chlorothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63806-78-0 | |

| Record name | 5-Chloro-2-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63806-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophen-2-amine typically involves the halogenation of thiophene followed by amination. One common method includes the bromination of 2-chlorothiophene to form 2-bromo-5-chlorothiophene, which is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chlorothiophen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiophenes with different substituents.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Ammonia or primary amines are used in nucleophilic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various thiophene derivatives.

Substitution: Aminated thiophenes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Chlorothiophen-2-amine serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and antimicrobial agents.

Case Studies

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), crucial in the inflammatory response. For instance, compounds synthesized from this amine demonstrated IC50 values ranging from 0.76 to 9.01 µM against COX-2, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

- Antimicrobial Activity : Studies have shown that compounds derived from this compound possess antibacterial properties against strains such as Staphylococcus aureus. The synthesis of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine has been linked to significant antimicrobial activity through various assays .

Material Science

The compound is utilized in developing novel materials with unique electrical and optical properties, making it beneficial for electronic applications.

Applications in Material Science

- Conductive Polymers : Research has explored the incorporation of this compound into conductive polymer matrices, enhancing their electrical conductivity and stability.

| Material Type | Properties Enhanced | Application |

|---|---|---|

| Conductive Polymers | Increased electrical conductivity | Organic electronics |

| Photonic Materials | Unique optical properties | Sensors and display technologies |

Biochemical Research

In biochemical studies, this compound acts as a valuable tool for studying enzyme interactions and metabolic pathways.

Experimental Procedures

Researchers have employed this compound in various assays to investigate its effects on enzyme activity, particularly in metabolic processes related to inflammation and infection.

Environmental Applications

This compound is being explored for its potential in environmental remediation, particularly in wastewater treatment processes.

Environmental Impact Studies

The compound has shown promise in removing harmful contaminants from wastewater, contributing to efforts aimed at improving water quality.

Agricultural Chemicals

In agriculture, derivatives of this compound are used to formulate agrochemicals that enhance crop protection by providing effective pest control solutions.

Agrochemical Formulations

The compound's ability to act as a biocide has led to its inclusion in formulations aimed at protecting crops from pests and diseases.

Mecanismo De Acción

The mechanism of action of 5-Chlorothiophen-2-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. The compound’s amine group allows it to form hydrogen bonds with active sites of enzymes, thereby modulating their activity .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 5-Chlorothiophen-2-amine with five structurally related chlorinated heterocyclic amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Properties | References |

|---|---|---|---|---|---|

| This compound | C₆H₈ClNS | 161.65 | Liquid | BP: 199°C; stable under refrigeration | |

| 5-Chloro-1,3-thiazol-2-amine hydrochloride | C₃H₃Cl₂N₂S | 183.04 | Solid | Hydrochloride salt; used in pharmaceutical synthesis | |

| 5-Chloropyrimidin-2-amine | C₄H₄ClN₃ | 129.55 | Crystalline | Forms hydrogen-bonded chains; mp: ~250°C | |

| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | C₁₀H₇ClFN₂S | 242.69 | Solid | Fluorinated benzyl group enhances lipophilicity | |

| (5-chlorothiophen-2-yl)methylamine | C₁₀H₁₆ClNS | 217.76 | Liquid | Longer alkyl chain increases hydrophobicity | |

| 5-chloro-N-cyclopentylpyrimidin-2-amine | C₉H₁₂ClN₃ | 197.67 | Solid | Cyclopentyl substituent improves metabolic stability |

Structural Differences and Functional Implications

- Heterocyclic Core :

- Thiophene vs. Thiazole/Pyrimidine : The thiophene ring in this compound provides distinct electronic properties compared to thiazole (S and N in the ring) or pyrimidine (two N atoms). Thiazoles and pyrimidines are more polar, influencing solubility and binding affinity in drug design .

- Substituent Effects : The methylamine group in this compound contrasts with the cyclopentyl (), pentyl (), or fluorobenzyl () groups in analogs, altering steric bulk and pharmacokinetic profiles.

Research Findings and Stability

Actividad Biológica

5-Chlorothiophen-2-amine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its various biological properties, including anti-inflammatory, analgesic, and antiviral activities, supported by relevant data tables and research findings.

This compound is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring, which influences its biological activity. The compound can be synthesized through various methods, including electrophilic substitution reactions involving thiophenes.

1. Anti-inflammatory and Analgesic Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. In vitro assays have shown that these compounds inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 1: IC50 Values of this compound Derivatives

| Compound | IC50 (COX-2) μM | IC50 (COX-1) μM | Selectivity Index |

|---|---|---|---|

| 5b | 0.76 | 15.32 | 20.18 |

| 5d | 1.20 | 12.00 | 10.00 |

| 5e | 9.01 | 14.00 | 1.55 |

The compounds were evaluated using enzyme assays where they exhibited IC50 values ranging from 0.76 to 9.01 μM for COX-2 inhibition, significantly lower than that of standard drugs like celecoxib (IC50 = 0.05 μM) . In vivo studies further confirmed their analgesic effects using models such as the hot plate test and carrageenan-induced inflammation.

2. Antiviral Activity

Research has also indicated that derivatives of this compound possess antiviral properties against various viruses, including SARS-CoV-2. These compounds were tested for their ability to inhibit viral replication.

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 6 | >100 | >16.67 |

| Compound B | 8 | >100 | >12.50 |

In these studies, select compounds demonstrated EC50 values ranging from 6 to 8 μM , indicating effective antiviral activity without significant cytotoxicity . The selectivity index calculated from these values suggests a favorable safety profile for further development.

Case Study: Analgesic Efficacy in Animal Models

In a study assessing the analgesic efficacy of selected derivatives of this compound, compounds were administered at doses of 5, 10, and 20 mg/kg in mice models. The results showed significant reductions in pain responses compared to control groups, confirming their potential as effective analgesics .

Case Study: Impact on Chronic Neuropathic Pain

Another investigation focused on the impact of these compounds on chronic neuropathic pain models revealed that certain derivatives provided prolonged protective responses, suggesting their utility in pain management therapies .

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Evidence Source |

|---|---|---|

| Molecular Weight | 133.60 g/mol | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| Recommended Solvents | DCM, THF, DMF | |

| Stability | Hygroscopic; light-sensitive |

Q. Table 2. Common Analytical Techniques for Derivative Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H NMR | Confirm NH₂ and thiophene ring protons | δ 5.2–5.8 ppm (NH₂) |

| HPLC | Purity assessment | C18 column, MeOH:H₂O |

| X-ray Crystallography | Absolute configuration determination | Resolution < 1.0 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.